Selective Akt Inhibition Without Upstream Kinase Activity Versus Pan-PI3K/Akt Inhibitors
Triciribine phosphate (TCN-P) inhibits Akt phosphorylation with an IC50 of 130 nM in PC3 prostate cancer cells, while demonstrating no inhibitory activity against upstream kinases PI3K or PDK1 . In contrast, the PI3K inhibitor LY294002 inhibits Akt indirectly by blocking PI3K (IC50 ~1.4 µM for PI3K), but this broad upstream inhibition affects multiple PI3K-dependent pathways [1]. This distinction is critical for experiments requiring isolated interrogation of Akt-specific signaling without confounding PI3K-mediated effects.
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | Akt inhibition IC50 = 130 nM; no inhibition of PI3K or PDK1 |
| Comparator Or Baseline | LY294002: PI3K inhibition IC50 ~1.4 µM; indirect Akt inhibition |
| Quantified Difference | TCN-P is a direct Akt inhibitor with no PI3K/PDK1 cross-reactivity; LY294002 is an upstream PI3K inhibitor with broad pathway effects |
| Conditions | PC3 prostate cancer cell line (Akt); cell-free kinase assays (PI3K/PDK1) |
Why This Matters
Researchers studying Akt-specific biology require a tool compound that does not confound results by inhibiting PI3K, making TCN-P the preferred choice over pan-PI3K inhibitors like LY294002.
- [1] Vlahos CJ, et al. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). J Biol Chem. 1994;269(7):5241-8. View Source
